Acetone diphenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-propanone, polymer with N-phenylbenzenamine can be achieved through chemical synthesis or electrochemical synthesis.

Chemical Synthesis: This method involves a polymerization reaction where diphenylamine, acetone, and formaldehyde react under suitable conditions to form the polymer.

Electrochemical Synthesis: In this method, the monomer solution containing the reactants is subjected to electrolysis at an appropriate electrode potential.

Industrial Production Methods

Industrial production of this polymer follows similar principles as the laboratory methods but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistent product quality. Safety measures are crucial due to the hazardous nature of the reactants, such as the carcinogenicity of diphenylamine, the toxicity of formaldehyde, and the flammability of acetone .

Analyse Chemischer Reaktionen

Acetone diphenylamine undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidation reactions, which may alter its conductivity and mechanical properties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can modify the polymer’s structure and properties. Reducing agents such as sodium borohydride are typically used.

Substitution: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinone-like structures, while substitution reactions can introduce various functional groups onto the polymer chain.

Wissenschaftliche Forschungsanwendungen

In biological research, acetone diphenylamine is being investigated for its potential use in biosensors and bioelectronics. The compound's conductive properties enable the development of sensitive detection systems for biological agents.

Case Study: Biosensor Development

- Objective: To create a biosensor for glucose detection.

- Method: Incorporating this compound into the sensor matrix.

- Outcome: Enhanced sensitivity and rapid response times were achieved, demonstrating its effectiveness in medical diagnostics.

Medicine

Research is ongoing into the use of this compound in drug delivery systems and medical devices. Its properties may facilitate the controlled release of therapeutic agents, improving treatment efficacy.

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Controlled release formulations |

| Medical Devices | Components in bioelectronic devices |

Industry

This compound is widely employed in various industrial applications, particularly in the production of anti-corrosion coatings, electronic components, and energy storage devices such as batteries and supercapacitors.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Anti-Corrosion Coatings | Protects metals from oxidation |

| Electronic Components | Used in circuit boards and connectors |

| Energy Storage Devices | Enhances performance of batteries and capacitors |

Wirkmechanismus

The mechanism by which 2-propanone, polymer with N-phenylbenzenamine exerts its effects is primarily through its conductive properties. The polymer’s structure allows for the efficient transfer of electrons, making it suitable for use in electronic applications. The molecular targets and pathways involved include the interaction of the polymer with various substrates and the facilitation of electron flow through its conjugated system .

Vergleich Mit ähnlichen Verbindungen

Acetone diphenylamine can be compared with other similar compounds such as:

Polyaniline: Both polymers exhibit good conductivity and stability, but 2-propanone, polymer with N-phenylbenzenamine has better mechanical properties.

Polypyrrole: While polypyrrole is also conductive, it lacks the chemical stability and mechanical strength of 2-propanone, polymer with N-phenylbenzenamine.

These comparisons highlight the unique combination of properties that make 2-propanone, polymer with N-phenylbenzenamine a valuable material in various applications.

Eigenschaften

CAS-Nummer |

9003-79-6 |

|---|---|

Molekularformel |

C15H17NO |

Molekulargewicht |

227.3 g/mol |

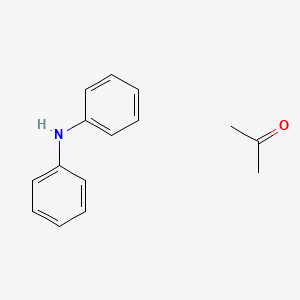

IUPAC-Name |

N-phenylaniline;propan-2-one |

InChI |

InChI=1S/C12H11N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h1-10,13H;1-2H3 |

InChI-Schlüssel |

GZNRISJLOXVOSH-UHFFFAOYSA-N |

SMILES |

CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |

Key on ui other cas no. |

9003-79-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.